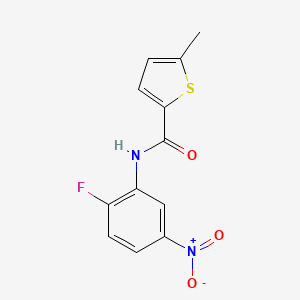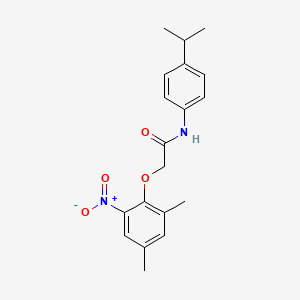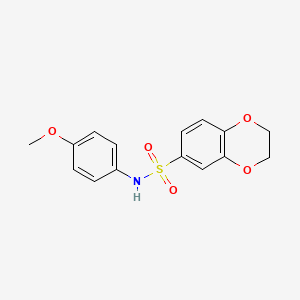![molecular formula C18H18N2O4 B5864005 N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5864005.png)
N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as GSK-3 inhibitor and has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Mécanisme D'action
N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of various downstream targets of GSK-3, leading to the inhibition of various cellular processes such as cell differentiation, proliferation, and apoptosis. The inhibition of GSK-3 has been shown to have potential therapeutic effects in various diseases, as mentioned earlier.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta plaques, a hallmark of the disease. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its specificity towards GSK-3. This specificity allows for the selective inhibition of GSK-3 without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity. High doses of this compound have been shown to induce liver toxicity in animal models.
Orientations Futures
There are several future directions for the study of N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide. One of the future directions is the study of its potential therapeutic effects in other diseases, such as Parkinson's disease and schizophrenia. Another future direction is the development of more potent and selective GSK-3 inhibitors. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in humans is another future direction.
Méthodes De Synthèse
The synthesis of N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 2-(4-morpholinyl)aniline with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields the desired compound as a white solid with a melting point of 244-246°C.
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme involved in various cellular processes such as cell differentiation, proliferation, and apoptosis. GSK-3 has also been implicated in the pathogenesis of various diseases, including cancer, Alzheimer's disease, and diabetes. Therefore, the inhibition of GSK-3 by this compound has been studied for its potential therapeutic effects in these diseases.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(13-5-6-16-17(11-13)24-12-23-16)19-14-3-1-2-4-15(14)20-7-9-22-10-8-20/h1-6,11H,7-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLLKBQZSCCHIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796308 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5863925.png)

![4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5863951.png)


![5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5863982.png)

![2-(benzylamino)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864011.png)
![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5864019.png)



![N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5864042.png)